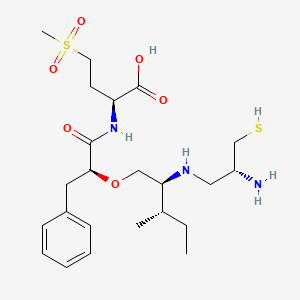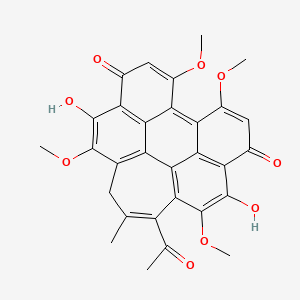
Hipocrelina b
Descripción general
Descripción
La hipocrellina B es un pigmento natural que pertenece a la familia de las perilenquinonas. Se aísla principalmente de los estromas de los hongos Hypocrella bambusae y Shiraia bambusicola . Este compuesto ha llamado la atención por sus potentes propiedades fotodinámicas, lo que lo convierte en un agente valioso en la terapia fotodinámica para tratar diversas enfermedades, como el cáncer y las infecciones virales .
Aplicaciones Científicas De Investigación
La hipocrellina B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizada como fotosensibilizador en estudios fotodinámicos.
Biología: Investigada por sus propiedades antimicrobianas y antivirales.
Medicina: Empleada en terapia fotodinámica para tratar el cáncer y las infecciones virales.
Industria: Utilizada en el desarrollo de materiales y dispositivos fotodinámicos.
Mecanismo De Acción
La hipocrellina B ejerce sus efectos principalmente a través de sus propiedades fotodinámicas. Al exponerse a la luz, la hipocrellina B genera especies reactivas de oxígeno (ROS), que inducen daño celular y apoptosis en las células diana . Los objetivos moleculares incluyen las membranas celulares, las proteínas y los ácidos nucleicos, lo que lleva a la alteración de las funciones celulares y, en última instancia, a la muerte celular .
Análisis Bioquímico
Biochemical Properties
Hypocrellin B is a photostable, efficient generator of singlet oxygen . It is a potent inhibitor of protein kinase C . The molecule interacts with various enzymes and proteins, influencing biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but generally involves binding to the active sites of enzymes or interacting with structural proteins .
Cellular Effects
Hypocrellin B has significant anti-tumor and anti-viral properties, as well as a strong photodynamic effect on malignant tumors, and human immunodeficiency virus type I (HIV-I) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The molecule’s effects on cells are largely due to its ability to generate singlet oxygen, which can cause damage to cellular structures and disrupt normal cellular processes .
Molecular Mechanism
The molecular mechanism of Hypocrellin B involves its ability to generate singlet oxygen when exposed to light . This singlet oxygen can then react with various biomolecules, leading to their oxidation and subsequent changes in their function . Hypocrellin B can also inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hypocrellin B can change over time. For example, the molecule’s emission intensity significantly decreases after about 30 minutes of exposure to white light . Additionally, the molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Hypocrellin B can vary with different dosages in animal models . For instance, tumor response was observed at low light dose (12 J/cm2; 12 mW/cm2) at short drug-light intervals, suggesting that the tumor vasculature is a more sensitive target compared to the cellular compartment of the tumor .
Metabolic Pathways
Hypocrellin B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the molecule has been found to strongly activate the phenylalanine/flavonoid pathways .
Transport and Distribution
Hypocrellin B is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, the water solubility of Hypocrellin B was improved enormously, rendering its intravenous injection feasible without auxiliary solvent .
Subcellular Localization
The subcellular localization of Hypocrellin B was assessed by a confocal laser scanning microscope . It is found in various compartments or organelles within the cell, and its activity or function can be affected by its localization .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La hipocrellina B se puede sintetizar mediante diversos métodos, incluida la síntesis química y los enfoques biotecnológicos. Un método común implica la fermentación de Shiraia bambusicola en condiciones controladas. El proceso de fermentación se optimiza para aumentar el rendimiento de la hipocrellina B manipulando factores como la temperatura, el pH y la disponibilidad de nutrientes .
Métodos de producción industrial
En entornos industriales, la hipocrellina B se produce mediante fermentación sumergida utilizando Shiraia spp. Este método es preferido debido a su escalabilidad y rentabilidad. El proceso de fermentación implica el cultivo del micelio fúngico en biorreactores de gran tamaño, seguido de la extracción y purificación del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La hipocrellina B se somete a diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno (H₂O₂) se utiliza comúnmente como agente oxidante.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) se utilizan en condiciones anaeróbicas.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos principales formados
Comparación Con Compuestos Similares
La hipocrellina B es parte de la familia de las perilenquinonas, que incluye otros compuestos como la hipocrellina A, la hipocrellina D y la shiraiachromina A . En comparación con estos compuestos, la hipocrellina B exhibe propiedades fotodinámicas únicas, lo que la hace particularmente efectiva para generar especies reactivas de oxígeno (ROS) e inducir la apoptosis celular . Las diferencias estructurales entre estos compuestos contribuyen a sus diferentes actividades fotodinámicas y potenciales terapéuticos .
Compuestos similares
- Hipocrellina A
- Hipocrellina D
- Shiraiachromina A
- Hipomicina A
- Hipomicina C
- Hipomicina E
La hipocrellina B destaca por su potente actividad fotodinámica y su amplia gama de aplicaciones en investigación científica y medicina.
Propiedades
Número CAS |
123940-54-5 |
|---|---|
Fórmula molecular |
C30H24O9 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
19-acetyl-12,13-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,17,19,22-decaene-5,21-dione |
InChI |
InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,33,35H,7H2,1-6H3 |
Clave InChI |
UDXPRXYOPQPNFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
SMILES canónico |
CC1=C2C3=C(C4=C5C6=C3C(=C(C(=C(C6=CC(=C5C(=CC4=O)OC)OC)O)O)OC)C1)C(=O)C(=C2C(=O)C)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hypocrellin B; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hypocrellin b primarily targets mitochondria [, , ], the energy powerhouses of cells. It also demonstrates activity in other subcellular organelles including lysosomes, the endoplasmic reticulum, and the Golgi apparatus []. Upon light activation, hypocrellin b generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals [, , , , ]. These ROS induce oxidative stress, leading to mitochondrial damage, characterized by mitochondrial swelling, loss of cristae (the folds within mitochondria), and mitochondrial membrane potential collapse [, ]. This damage disrupts cellular energy production and ultimately leads to cell death via apoptosis [, , , , ].
A: Yes, studies have shown that photodynamic therapy with hypocrellin b can also inhibit cancer cell adhesion and migration []. These effects are crucial in limiting cancer progression and metastasis.
ANone: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases and literature dedicated to the structural elucidation of hypocrellin b.
A: Yes, several studies utilize spectroscopic techniques to characterize hypocrellin b and its interactions. UV-Vis spectroscopy is frequently employed to study the absorption properties of hypocrellin b and its derivatives [, , , , , ]. Researchers use fluorescence spectroscopy to investigate the interaction of hypocrellin b with biomolecules like collagen [, ] and DNA [, ]. Additionally, electron paramagnetic resonance (EPR) spectroscopy helps elucidate the generation of reactive oxygen species by hypocrellin b upon light activation [, , , ].
A: Hypocrellin b's stability is influenced by factors like solvent polarity, oxygen presence, and light exposure [, ]. Its stability is enhanced when incorporated into delivery systems like liposomes [, , ].
A: Formulating hypocrellin b into nanoparticles, such as those using apoferritin [] or incorporating it into liposomes [, , ], improves its delivery and enhances its photodynamic efficacy.
A: While primarily studied for its photodynamic properties, one study explored the potential of hypocrellin b grafted onto activated carbon as a photocatalyst for the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light []. This research suggests the possibility of broader applications of hypocrellin b in photocatalysis, though further investigation is needed.
ANone: The provided research articles primarily focus on experimental investigations of hypocrellin b. There is a lack of information regarding the use of computational chemistry and modeling approaches to study hypocrellin b in the provided abstracts.
A: Introducing different substituents on the hypocrellin b core structure significantly alters its photophysical and photochemical properties. For instance, amino-substituted hypocrellin b derivatives exhibit enhanced red absorptivities and strong singlet oxygen generation capabilities, making them promising candidates for photodynamic therapy []. Similarly, brominated hypocrellin b derivatives demonstrate higher yields of active intermediates like hydroxyl radicals, further highlighting the impact of structural modifications on photodynamic activity [].
A: Yes, the peri-hydroxylated perylenequinone structure of hypocrellin b is essential for its photodynamic activity []. Modifications to this core structure can significantly impact its ability to generate reactive oxygen species upon light activation.
A: Encapsulating hypocrellin b into delivery systems like liposomes [, , ] or complexing it with cyclodextrins [] significantly improves its water solubility and stability, leading to enhanced bioavailability.
ANone: The provided abstracts primarily focus on the scientific aspects of hypocrellin b and lack information regarding SHE regulations. Consult relevant regulatory guidelines and safety data sheets for information on safe handling and disposal practices.
A: Studies using radiolabeled hypocrellin b show that it is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection []. This rapid clearance suggests a potential for minimal systemic toxicity.
A: Encapsulating hypocrellin b in liposomes alters its biodistribution, enhancing its accumulation in tumor tissues compared to free hypocrellin b [, ].
A: Researchers employ various cancer cell lines, including human ovarian cancer HO-8910 cells [, ], human hepatocellular carcinoma HepG2 cells [], human nasopharyngeal carcinoma CNE2 cells [], and human gastric adenocarcinoma BGC-823 cells [, ], to investigate hypocrellin b's photodynamic efficacy in vitro. In vivo studies utilize mouse models bearing tumors [, ] to evaluate the therapeutic potential of hypocrellin b-mediated photodynamic therapy.
A: Yes, hypocrellin b-mediated sonodynamic therapy shows promise in reversing multidrug resistance in doxorubicin-resistant SGC7901/ADR cells []. This effect is linked to the downregulation of P-glycoprotein (P-gp) expression, a protein responsible for pumping drugs out of cancer cells, thereby restoring their sensitivity to chemotherapy [].
ANone: The provided research articles primarily focus on the therapeutic potential of hypocrellin b and lack comprehensive information on its toxicity and long-term effects. Further research is necessary to fully elucidate its safety profile.
A: Formulating hypocrellin b into nanoparticles [] or encapsulating it within liposomes [, , ] enhances its delivery to specific targets, improving its therapeutic efficacy. These delivery systems can be further modified for active targeting by conjugating them with specific ligands that bind to receptors overexpressed on target cells.
ANone: The provided research articles primarily focus on the therapeutic mechanisms and efficacy of hypocrellin b and lack information regarding specific biomarkers and diagnostic applications.
A: Spectrophotometry is a key method for quantifying hypocrellin b, relying on its characteristic absorption properties [, ]. Researchers also utilize high-performance liquid chromatography (HPLC) to analyze and quantify hypocrellin b in complex mixtures [, ].
ANone: The provided research articles primarily focus on the biomedical applications of hypocrellin b and lack information regarding its environmental impact and degradation pathways.
A: Hypocrellin b exhibits poor water solubility, limiting its bioavailability [, ]. This limitation necessitates the use of formulation strategies like liposomes or cyclodextrin complexation to enhance its solubility and improve delivery [, ].
ANone: The provided abstracts do not offer detailed information on the validation of analytical methods used for hypocrellin b quantification.
ANone: The provided research articles primarily focus on the scientific aspects of hypocrellin b and lack information regarding specific quality control and assurance measures.
ANone: The provided research articles primarily focus on the photodynamic effects of hypocrellin b and do not provide information regarding its potential immunogenicity or ability to elicit immunological responses.
A: One study highlights that hypocrellin b-mediated sonodynamic therapy can downregulate P-glycoprotein (P-gp) expression []. P-gp is a crucial drug efflux transporter responsible for multidrug resistance in cancer cells. This downregulation by hypocrellin b suggests its potential to modulate drug transporter activity and overcome resistance mechanisms.
ANone: The provided research articles do not delve into the potential interactions of hypocrellin b with drug-metabolizing enzymes. Further investigation is needed to assess its potential to induce or inhibit these enzymes.
ANone: The provided research articles focus on the photodynamic effects and therapeutic potential of hypocrellin b. Further research is needed to fully understand its biocompatibility and biodegradability.
A: While the provided research articles primarily focus on hypocrellin b, they occasionally mention other photosensitizers like hematoporphyrin derivatives []. Comparing the performance, cost, and impact of hypocrellin b with alternative photosensitizers requires further research and analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


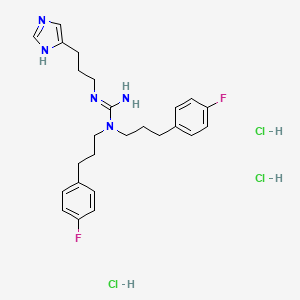
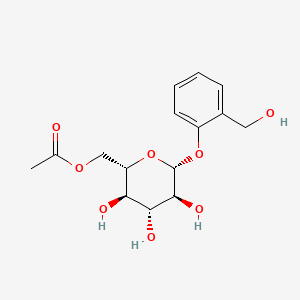
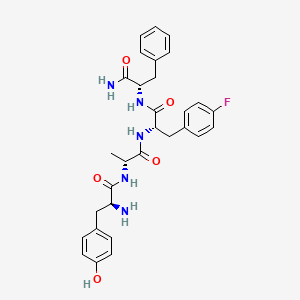
![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)
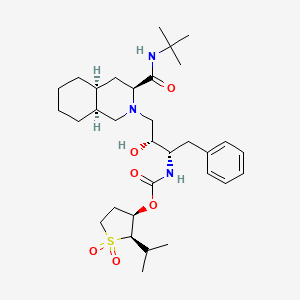
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)
![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)
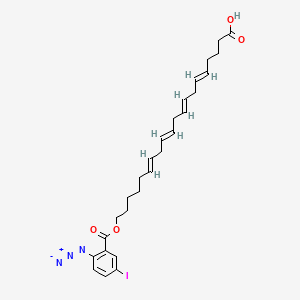
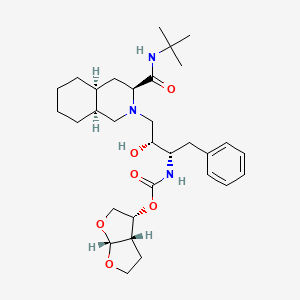
![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)
